REACTION_CXSMILES
|
ClC1C=C(F)C(N2C(=O)C=C(C)N(C(F)F)C2=O)=CC=1C(O)=O.[Cl:24][C:25]1[CH:36]=[C:35]([F:37])[C:34]([N:38]2[C:43](=[O:44])[C:42](C)=[C:41]([CH3:46])[N:40]([CH:47]([F:49])[F:48])[C:39]2=[O:50])=[CH:33][C:26]=1[C:27]([O:29][CH:30](C)C)=[O:28].ClC1C=C(F)C(N2C(=O)C(F)=C(C)N(C(F)F)C2=O)=CC=1C(OC(C)C)=O.ClC1C=CC(N2C(=O)C=C(C)N(C(F)F)C2=O)=CC=1C(OC(C)C)=O.ClC1C=C(F)C(N2C(=O)C=C(C)N(C(F)(F)C(F)F)C2=O)=CC=1C(OC(C)C)=O>>[Cl:24][C:25]1[CH:36]=[C:35]([F:37])[C:34]([N:38]2[C:43](=[O:44])[CH:42]=[C:41]([CH3:46])[N:40]([CH:47]([F:48])[F:49])[C:39]2=[O:50])=[CH:33][C:26]=1[C:27]([O:29][CH3:30])=[O:28]
|
Name
|
ethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyl and 4-methoxyphenyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-chloro-5-[3-difluoromethyl-3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)F)N1C(N(C(=CC1=O)C)C(F)F)=O
|
Name
|
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4,5-dimethyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)N1C(N(C(=C(C1=O)C)C)C(F)F)=O
|
Name
|
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-5-fluoro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)N1C(N(C(=C(C1=O)F)C)C(F)F)=O
|
Name
|
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4-methyl-2 6-dioxo-1(2H)-pyrimidinyl]-benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC(C)C)C=C(C=C1)N1C(N(C(=CC1=O)C)C(F)F)=O
|
Name
|
isopropyl 2-chloro-5-[3,6-dihydro-4-methyl-3-(1,1,2,2-tetrafluoroethyl)-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)N1C(N(C(=CC1=O)C)C(C(F)F)(F)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C(=C1)F)N1C(N(C(=CC1=O)C)C(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |